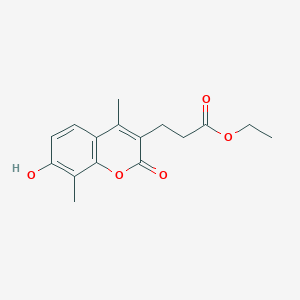

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

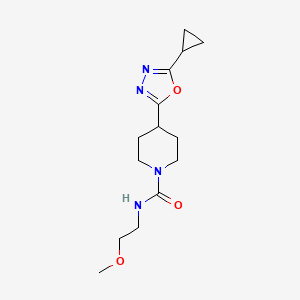

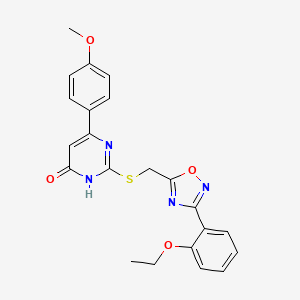

Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate is a chemical compound with the molecular formula C16H18O5 . It is also known by its IUPAC name, Ethyl 3- (4,8-dimethyl-7- {2- [ (2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 290.311 Da, and the monoisotopic mass is 290.115417 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. These properties can include aspects such as solubility, melting point, boiling point, and reactivity, among others .科学的研究の応用

Chemical Reactions and Synthesis

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, closely related to the queried compound, have been studied for their reaction with S-methylisothiosemicarbazide hydroiodide. This reaction forms 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones when refluxed in ethanol (Vetyugova et al., 2018).

Catalysis

A method for synthesizing 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones was developed using K10 Montmorillonite Clay as a heterogeneous catalyst. This process involves the reaction of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates and 2,5-dimethoxy-2,5-dihydrofuran in a solvent-free condition, demonstrating the catalyst's effectiveness in promoting such reactions (Zhang et al., 2018).

Pharmaceutical Compound Synthesis

In pharmaceutical research, polymorphic forms of compounds similar to ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate have been characterized using techniques like spectroscopy and diffractometry. Such studies are crucial for understanding the physical and chemical properties of investigational pharmaceutical compounds (Vogt et al., 2013).

Antimicrobial Applications

Compounds derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of these derivatives in antimicrobial applications (Čačić et al., 2006).

Antioxidant Properties

Research on 4-hydroxycoumarin derivatives, structurally similar to the queried compound, has investigated their antioxidant properties. This includes testing compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate for their antioxidant activity in vitro (Stanchev et al., 2009).

Anticancer Research

In anticancer research, derivatives of ethyl 3-hydrazinyl-3-oxopropanoate have shown significant activity against colon cancer and leukemia cell lines. This demonstrates the potential of such compounds in developing new anticancer therapies (Abdel‐Aziz et al., 2013).

Multicomponent Synthesis

An efficient multicomponent synthesis method for substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates has been developed. This method demonstrates the utility of the compound in facilitating such chemical reactions (Komogortsev et al., 2022).

Cyclooxygenase Inhibitors

Novel N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, structurally related to the queried compound, have been synthesized and evaluated for their properties as cyclooxygenase inhibitors. This research contributes to the development of new medicinal compounds (Rambabu et al., 2012).

Crystallography Studies

Crystallography studies have been conducted on compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate to understand their structure and properties, contributing to the broader understanding of related compounds (Manolov et al., 2012).

Safety and Hazards

特性

IUPAC Name |

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-20-14(18)8-6-12-9(2)11-5-7-13(17)10(3)15(11)21-16(12)19/h5,7,17H,4,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCNKKWUHVSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)

![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)